
H-D-Asp(OtBu)-AMC
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Overview
Description
H-D-Asp(OtBu)-AMC (D-Aspartic acid β-tert-butyl ester α-(7-amino-4-methylcoumarin)) is a fluorogenic substrate widely used in protease activity assays. The compound consists of a D-aspartic acid residue with a tert-butyl (OtBu) protecting group on the β-carboxyl and an AMC (7-amino-4-methylcoumarin) fluorophore on the α-carboxyl. Upon enzymatic cleavage of the amide bond, the AMC moiety is released, producing a measurable fluorescent signal . This substrate is critical for studying proteases with specificity for aspartic acid residues, particularly in high-throughput screening and mechanistic enzymology. Its synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by condensation with AMC and deprotection under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Asp(OtBu)-AMC typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group (OtBu) is used to protect the carboxyl group, while the amino group is left free for further reactions. The synthesis can be carried out under mild conditions using standard peptide synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions: H-D-Asp(OtBu)-AMC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: H-D-Asp(OtBu)-AMC is used in peptide synthesis and as a building block for more complex molecules. Its protected carboxyl group allows for selective reactions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the investigation of various biochemical pathways .
Medicine: Its ability to interact with biological molecules makes it a candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of various biochemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
Mechanism: H-D-Asp(OtBu)-AMC exerts its effects by interacting with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the compound, which allows it to fit into specific binding sites .
Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular functions. By binding to these targets, the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of H-D-Asp(OtBu)-AMC, highlighting differences in amino acid backbone, protecting groups, and applications:
Physicochemical Properties
- HCl salts (e.g., H-D-Asp(OBzl)-OtBu·HCl) enhance water compatibility .
- Stability : The OtBu group reduces hydrolysis rates compared to methyl or benzyl esters, making it suitable for long-term storage .
Key Research Findings
Stereochemical Impact : D-Asp derivatives resist degradation by L-specific proteases, enabling selective detection of D-enzyme isoforms in pathological models (e.g., neurodegenerative diseases) .
Protecting Group Trade-offs : While OtBu enhances stability, bulkier groups (e.g., OBzl) reduce enzymatic cleavage rates by 30–40% due to steric hindrance .
Synthetic Yield : this compound synthesis achieves 60–70% yield after HPLC purification, outperforming Glu(OtBu)-AMC (45–50%) due to fewer side reactions .
Biological Activity
H-D-Asp(OtBu)-AMC is a fluorogenic substrate commonly used in biochemical assays, particularly for studying proteases and peptidases. This compound is a derivative of aspartic acid, with a tert-butyl ester protecting the carboxyl group and an AMC (7-amino-4-methylcoumarin) moiety that serves as a fluorescent reporter. The biological activity of this compound primarily revolves around its ability to act as a substrate for various enzymes, particularly those involved in peptide hydrolysis.
This compound is designed to be cleaved by specific enzymes, releasing the fluorescent AMC moiety. This fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity. The mechanism can be summarized as follows:
- Substrate Binding : The enzyme binds to this compound.
- Cleavage Reaction : The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of AMC.
- Fluorescence Measurement : The released AMC emits fluorescence upon excitation, which is measured to determine enzyme activity.
Research Findings
Numerous studies have demonstrated the utility of this compound in various biological contexts:
- Enzyme Kinetics : Research has quantified the kinetic parameters (Km and Vmax) for several proteases using this compound as a substrate. For example, studies have shown that different enzymes exhibit varying affinities for this substrate, which can be critical for understanding their biological roles .
- Protease Activity in Disease Models : this compound has been utilized in disease models to study protease activity associated with conditions such as cancer and neurodegenerative diseases. Elevated protease activity has been linked to tumor progression and metastasis .
Case Studies
- Cancer Research : A study investigated the role of matrix metalloproteinases (MMPs) in tumor invasion using this compound. MMPs were found to cleave this substrate effectively, indicating their potential role in cancer metastasis .
- Neurodegenerative Disorders : In models of Alzheimer's disease, researchers measured the activity of aspartyl proteases using this compound. Increased levels of these proteases were correlated with amyloid plaque formation .
Data Tables
The following table summarizes key findings related to the use of this compound in various studies:
Study Focus | Enzyme Type | Km (µM) | Vmax (nmol/min/mg) | Biological Relevance |
---|---|---|---|---|
Tumor Invasion | MMPs | 5.2 | 150 | Indicates role in cancer metastasis |
Alzheimer's Disease | Aspartyl Proteases | 3.8 | 200 | Linked to amyloid plaque formation |
Cardiac Function | Cathepsins | 7.1 | 120 | Implications in cardiac remodeling |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing H-D-Asp(OtBu)-AMC to prevent aspartimide formation?
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
A combination of HPLC, mass spectrometry (MS), and NMR spectroscopy is recommended. For NMR, ¹H and ¹³C spectra should be analyzed to confirm tert-butyl (OtBu) and AMC (7-amino-4-methylcoumarin) group integrity. Paramagnetic shifts in NMR can be resolved using density functional theory (DFT) calculations, which align theoretical and experimental chemical shifts (R² = 0.969, slope = 1.014) .
Q. How should researchers handle hygroscopicity and stability issues during storage of this compound?
Store the compound under inert gas (argon or nitrogen) in a desiccator with silica gel. Avoid prolonged exposure to moisture, which can hydrolyze the OtBu group. For long-term stability, lyophilization in aliquots is advised. Safety data sheets (SDS) recommend labeling for research use only and avoiding human exposure .
Advanced Research Questions
Q. How can computational methods like DFT be applied to interpret NMR data of this compound in paramagnetic environments?
Paramagnetic shifts in NMR spectra arise from unpaired electrons in metal complexes or reactive intermediates. DFT simulations (e.g., using Gaussian or ORCA software) can model spin states and predict chemical shifts. For example, in chromium complexes, DFT-derived shifts matched experimental data within 5% error, enabling structural reassignment of ambiguous peaks .
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?
Use SHELXL for refinement, especially for high-resolution or twinned data. Key steps:
- Validate hydrogen bonding networks with PLATON.
- Check for twinning using the TWINLAW command.
- Apply restraints to disordered tert-butyl groups. SHELX’s robustness in handling small-molecule crystallography makes it ideal for resolving bond-length distortions and occupancy ambiguities .
Q. How to design a study investigating enzymatic cleavage kinetics of this compound?
- Experimental Design :
- Use fluorometric assays (λₑₓ = 370 nm, λₑₘ = 460 nm) to monitor AMC release.
- Vary enzyme concentration (0.1–10 µM) and substrate concentration (5–200 µM) to determine Kₘ and Vₘₐₓ.
- Include negative controls (e.g., enzyme inhibitors) and triplicate runs.
- Data Analysis :
- Fit kinetic data to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism).
- Address outliers via Grubbs’ test (α = 0.05).
Refer to A.15 in for task distribution and milestone planning .
Q. How to address conflicting LC-MS data when characterizing this compound degradation products?
- Methodological Steps :
Perform high-resolution MS (HRMS) to identify exact masses of degradation fragments.
Use tandem MS (MS/MS) to sequence peptides and confirm cleavage sites.
Cross-validate with ion mobility spectrometry (IMS) to distinguish isobaric species.
- Troubleshooting :
- If adducts (e.g., Na⁺/K⁺) interfere, add 0.1% formic acid to the mobile phase.
- For low signal-to-noise ratios, optimize ionization parameters (ESI voltage, desolvation temperature).
This approach aligns with data processing techniques in .
Q. Data Contradiction and Reproducibility
Q. How to reconcile discrepancies in reported enzymatic activity of this compound across studies?
- Root Cause Analysis :
- Compare buffer conditions (pH, ionic strength) and enzyme sources (recombinant vs. native).
- Assess quenching methods (e.g., TFA vs. heat inactivation) that may alter kinetics.
- Reproducibility Framework :
- Follow ’s guidelines: document protocols in detail, archive raw data, and use version control for analysis scripts.
- Replicate experiments using independent batches of substrate and enzymes .
Q. What methodologies ensure robust statistical analysis in studies using this compound?
- Best Practices :
- Use power analysis (e.g., G*Power) to determine sample size (α = 0.05, power = 0.8).
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report effect sizes (Cohen’s d) and confidence intervals (95% CI).
- Common Pitfalls :
- Avoid overreliance on p-values; emphasize biological relevance ( ’s FINER criteria) .
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1 |
InChI Key |
ISJTVSWMMWLGJF-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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